molecular formula C15H11N3 B2534002 2-Methyl-1-phenyl-1H-benzo[d]imidazole-5-carbonitrile CAS No. 63339-94-6

2-Methyl-1-phenyl-1H-benzo[d]imidazole-5-carbonitrile

Cat. No.: B2534002
CAS No.: 63339-94-6
M. Wt: 233.274
InChI Key: KMNQFPMSZAJXGL-UHFFFAOYSA-N
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Description

2-Methyl-1-phenyl-1H-benzo[d]imidazole-5-carbonitrile is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has a unique structure that makes it a valuable target for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-phenyl-1H-benzo[d]imidazole-5-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of o-phenylenediamine with a suitable nitrile compound under acidic or basic conditions. The reaction can be catalyzed by various agents, including acids like hydrochloric acid or bases like sodium hydroxide. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the use of microwave-assisted synthesis has been explored to reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-phenyl-1H-benzo[d]imidazole-5-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-1-phenyl-1H-benzo[d]imidazole-5-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antiviral activities.

    Industry: Used in the development of dyes, pigments, and other functional materials.

Comparison with Similar Compounds

Similar Compounds

    2-Methylbenzimidazole: Lacks the phenyl and carbonitrile groups.

    1-Phenylbenzimidazole: Lacks the methyl and carbonitrile groups.

    5-Cyanobenzimidazole: Lacks the methyl and phenyl groups.

Uniqueness

2-Methyl-1-phenyl-1H-benzo[d]imidazole-5-carbonitrile is unique due to the presence of both the phenyl and carbonitrile groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

2-methyl-1-phenylbenzimidazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3/c1-11-17-14-9-12(10-16)7-8-15(14)18(11)13-5-3-2-4-6-13/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMNQFPMSZAJXGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C3=CC=CC=C3)C=CC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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